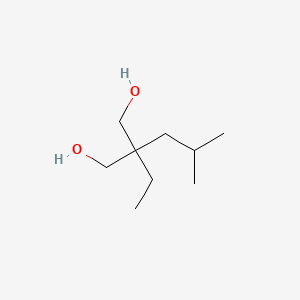

2-Ethyl-2-isobutyl-1,3-propanediol

Description

Contextualization of Branched 1,3-Propanediol (B51772) Derivatives in Organic Synthesis

Branched 1,3-propanediol derivatives, such as 2-Ethyl-2-isobutyl-1,3-propanediol, are significant in organic synthesis for several reasons. Diols, in general, are chemical compounds containing two hydroxyl (-OH) groups. wikipedia.org Specifically, 1,3-diols have their hydroxyl groups on the first and third carbon atoms of a propane (B168953) chain. wikipedia.org The presence of alkyl substituents on the second carbon atom, as seen in 2,2-disubstituted propane-1,3-diols, introduces steric hindrance and alters the molecule's polarity and reactivity. wikipedia.org

These structural features make them valuable as intermediates in the synthesis of more complex molecules. For instance, they can be used in the production of polyesters and polyurethanes. sigmaaldrich.comontosight.ai The synthesis of 1,3-diols can be achieved through methods like the aldol (B89426) condensation of ketones with formaldehyde (B43269), followed by reduction. wikipedia.org More advanced and selective methods, such as the Evans-Saksena, Narasaka-Prasad, or Evans-Tishchenko reductions, allow for the diastereoselective production of 1,3-diols. wikipedia.org The unique properties of branched 1,3-propanediols, stemming from their molecular architecture, make them a continuing subject of research for creating novel materials and bioactive compounds. google.com

Historical Trajectories and Evolution of Academic Interest in this compound Research

While specific historical research trajectories for this compound are not extensively documented in readily available literature, the broader interest in 1,3-propanediol (PDO) and its derivatives has seen significant evolution. Initially considered a specialty chemical, PDO is now transitioning into a commodity chemical due to growing applications and advancements in production technology. nih.gov A key driver of this has been the development of bio-based production methods, which are more environmentally friendly than traditional petroleum-based synthesis. nih.govqub.ac.uk This shift has made PDO and its derivatives, including branched variants, more attractive for a wide range of applications, thereby likely stimulating academic interest in their specific properties and potential uses. Research into related compounds, such as 2-butyl-2-ethyl-1,3-propanediol, has explored their use in the synthesis of polyesters. sigmaaldrich.com

Structural Features and Nomenclature Conventions within Scholarly Literature

The systematic IUPAC name for the compound is 2-ethyl-2-(2-methylpropyl)propane-1,3-diol. uni.lu The nomenclature for diols follows standard IUPAC rules, where the suffix "-diol" is added to the name of the parent alkane chain, and the positions of the hydroxyl groups are indicated by numbers. chemistrysteps.com For branched diols, the substituents on the parent chain are named and numbered according to standard protocols. stackexchange.com

The key structural features of this compound are the propane-1,3-diol backbone, with two primary hydroxyl groups. The central carbon atom (C2) is a quaternary carbon, bonded to an ethyl group and an isobutyl group. This substitution pattern leads to significant steric hindrance around the center of the molecule.

Interactive Table: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-ethyl-2-(2-methylpropyl)propane-1,3-diol uni.lu |

| Molecular Formula | C9H20O2 uni.lu |

| InChI | InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 uni.lu |

| InChIKey | QNKRHLZUPSSIPN-UHFFFAOYSA-N uni.lu |

| SMILES | CCC(CC(C)C)(CO)CO uni.lu |

Overview of Research Paradigms and Disciplinary Relevance for this compound

Research involving this compound and related branched diols spans several disciplines. In polymer chemistry , these compounds are investigated as monomers for the synthesis of polyesters and polyurethanes. sigmaaldrich.comulprospector.com The branched structure can influence the physical properties of the resulting polymers, such as their flexibility, thermal stability, and crystallinity.

In organic synthesis , the focus is on developing efficient and stereoselective methods for their preparation. wikipedia.org The presence of multiple functional groups and a chiral center in some derivatives makes them interesting targets for methodological studies.

In the field of materials science , there is interest in the application of these diols in the formulation of coatings, resins, and other materials. ulprospector.comnih.gov Their unique structures can contribute to desirable properties in the final products. The dicarbamate derivative of this compound has also been a subject of study. uni.lu

Interactive Table: Physicochemical Properties of a Related Compound (2-Butyl-2-ethyl-1,3-propanediol)

| Property | Value | Source |

| Molecular Weight | 160.25 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 41-44 °C | sigmaaldrich.com |

| Boiling Point | 178 °C at 50 mmHg | sigmaaldrich.com |

| Assay | 99% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25450-92-4 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-ethyl-2-(2-methylpropyl)propane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

QNKRHLZUPSSIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)(CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Isobutyl 1,3 Propanediol

Established Chemical Synthesis Pathways and Mechanistic Insights

The primary routes for synthesizing 2-Ethyl-2-isobutyl-1,3-propanediol, also known as 2-butyl-2-ethyl-1,3-propanediol, involve well-established organic reactions, which have been optimized to achieve high yields.

Aldol (B89426) Condensation and Hydrogenation Routes

A prevalent and commercially significant method for producing this compound involves a two-step sequence initiated by an aldol reaction, followed by a reduction step. google.com The process typically starts with the base-catalyzed aldol addition of 2-ethylhexanal (B89479) and formaldehyde (B43269). google.comsmolecule.com This is immediately followed by a Cannizzaro reaction, which serves as the reduction (hydrogenation) step in a single-pot process. google.com

In the first stage, the aldol reaction, a basic catalyst, often an alkali metal hydroxide (B78521) like sodium hydroxide, facilitates the formation of an intermediate aldol adduct. google.com In the second stage, this intermediate reacts with excess formaldehyde in the presence of the hydroxide, which now acts as a reactant. The intermediate is reduced to the final diol product, while the formaldehyde is oxidized to formic acid (as a salt). google.com This crossed Cannizzaro reaction is a classic method for reducing aldehydes that lack alpha-hydrogens.

A semi-batch process has been described where 2-ethylhexanal and an aqueous solution of formaldehyde (formaline) are charged into a reactor. google.com A sodium hydroxide solution is then fed incrementally into the mixture. google.com This controlled addition is a key aspect of the process optimization. google.com

| Parameter | Value/Description |

|---|---|

| Reactants | 2-Ethylhexanal (purity >90%), Formaline (37 wt% HCHO) |

| Catalyst/Reactant | Sodium Hydroxide (aqueous solution) |

| Process Type | Semi-batch |

| Reaction Time | ~4-6 hours |

| Intermediate | BEPD-aldol (peak concentration at ~3 hours) |

| Yield | >90% (calculated from ethylhexanal) |

| Post-processing | Washing and distillation at reduced pressure |

Hydroformylation and Subsequent Reductive Approaches

Hydroformylation, or oxo synthesis, followed by hydrogenation, represents a powerful strategy for producing diols. While not the primary route for this compound, the principles are widely applied in diol synthesis. For instance, the one-step synthesis of 1,3-propanediol (B51772) from ethylene (B1197577) oxide and syngas (a mixture of H₂ and CO) showcases this approach. google.com This process utilizes a catalyst system to achieve selective hydroformylation and hydrogenation in a single step. google.com

Applying this logic to the target molecule, a hypothetical pathway could involve the hydroformylation of an appropriate branched alkene. The resulting aldehyde would then be subjected to a second hydroformylation or an aldol condensation with formaldehyde, followed by hydrogenation to yield the 1,3-diol structure. The synthesis of 2-methyl-1,3-propanediol (B1210203) (MPD) from acrolein involves the hydroformylation of a cyclic acetal (B89532) intermediate, demonstrating the versatility of this method for producing substituted propanediols. google.com

Alternative Synthetic Strategies for Diol Scaffold Construction

Modern synthetic chemistry offers novel strategies for constructing diol scaffolds. A versatile and modular method has been developed for the synthesis of enantioenriched 1,2-diols and 1,3-diols from high-production-volume chemicals like ethylene glycol and 1,3-propanediol. nih.gov This approach combines a decatungstate hydrogen atom transfer (HAT) photocatalyst with a chiral nickel catalyst. nih.gov The diol is temporarily protected as an acetonide, which allows for a direct and enantioselective functionalization of C(sp³)–H bonds. nih.gov Although demonstrated on simpler diols, this catalytic regime presents a potential platform for the asymmetric synthesis of more complex structures like this compound from suitable precursors.

Catalytic Systems Development in this compound Production

Homogeneous Catalysis for Selective Diol Formation

Homogeneous catalysts are instrumental in hydroformylation-based routes to diols. In related syntheses, cobalt and rhodium complexes are prominent. For the one-step conversion of ethylene oxide to 1,3-propanediol, a dual catalyst system containing cobalt and ruthenium with a specific phospholanoalkane ligand has proven effective. google.com The reaction is typically conducted in an ether solvent like methyl tert-butyl ether (MTBE) at elevated temperatures (60-110 °C) and pressures. google.com

Similarly, the hydroformylation of cyclic acetals to produce precursors for 2-methyl-1,3-propanediol utilizes a rhodium complex catalyst. google.comgoogle.com These systems highlight the potential of soluble transition metal complexes to control the regioselectivity and efficiency of the carbonylation and reduction steps necessary for diol synthesis.

| Catalyst System | Target Diol | Key Features |

|---|---|---|

| Cobalt octanoate (B1194180) / Triruthenium dodecacarbonyl / bis(phospholano)alkane ligand | 1,3-Propanediol (from Ethylene Oxide + Syngas) | One-step hydroformylation/hydrogenation; >70% mole yield; Reaction at 90°C and 1500 psi. |

| Rhodium complex catalyst (e.g., Rh₆(CO)₁₆ with ligand) | 2-Methyl-1,3-propanediol (from Acrolein-derived acetal) | Used for the hydroformylation step to create linear and branched aldehyde intermediates. |

Heterogeneous Catalytic Systems for Process Efficiency and Selectivity

Heterogeneous catalysts are crucial for improving process efficiency, particularly in terms of catalyst recovery and reuse. In the context of diol production, extensive research has been conducted on the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production, to yield 1,2-propanediol and 1,3-propanediol. nih.govsemanticscholar.org These studies provide valuable insights into catalysts suitable for the hydrogenation steps in diol synthesis.

A wide range of supported metal catalysts have been investigated, including those based on copper, nickel, and precious metals like ruthenium, palladium, and rhodium. nih.gov For example, copper-based catalysts, such as Cu/Cr₂O₃, have been used for the liquid-phase hydrogenolysis of glycerol, proceeding through a dehydration-hydrogenation mechanism. nih.gov Supported nickel catalysts, such as Ni/Ce-Mg, have been developed for the co-production of ethanol (B145695) and 1,2-propanediol from glycerol. mdpi.com The method of catalyst preparation, such as deposition-precipitation versus impregnation, and calcination temperature significantly affect the catalyst's activity and selectivity. mdpi.com These findings are directly applicable to the development of robust heterogeneous systems for the final reduction step in the synthesis of this compound.

Emerging Biocatalytic and Fermentative Approaches for Branched Diols

The biological synthesis of branched-chain diols is an area of growing interest, offering a renewable alternative to traditional chemical methods. nih.govresearchgate.net A general strategy for producing structurally diverse diols, including branched-chain variants, involves the extension of amino acid catabolism in microbial hosts like E. coli. nih.govnih.gov This approach has successfully produced ten different diols, eight of which are branched-chain structures. nih.gov

The core of this biosynthetic platform involves a four-step enzymatic cascade: nih.gov

Hydroxylation: An amino acid is hydroxylated by an amino acid hydroxylase.

Deamination: The resulting hydroxyl amino acid is converted to a hydroxyl α-keto acid by an l-amino acid deaminase.

Decarboxylation: An α-keto decarboxylase removes a carboxyl group.

Reduction: An aldehyde reductase reduces the intermediate to the final diol product.

This platform's versatility allows for the synthesis of various diols by leveraging different enzymes and amino acid precursors. nih.gov For instance, the production of C3-C5 diols has been demonstrated by engineering the degradation pathways of charged amino acids such as aspartate, glutamate, and lysine. nih.gov

Furthermore, research into the biocatalytic synthesis of non-vicinal aliphatic diols has shown the potential of enzymes like cytochrome P450 monooxygenases (CYP450s) to perform selective oxyfunctionalization of C-H bonds. rsc.org These enzymes can hydroxylate alkanes to produce diols. rsc.org

The following table summarizes the diversity of diols synthesized through these emerging biocatalytic routes.

| Diol Type | Precursor | Key Enzyme Classes | Host Organism | Reference |

| Branched-Chain Diols | Amino Acids | Amino Acid Hydroxylase, L-amino Acid Deaminase, α-Keto Acid Decarboxylase, Aldehyde Reductase | E. coli | nih.gov |

| C3-C5 Diols | Charged Amino Acids (Aspartate, Glutamate, Lysine) | Decarboxylases, Transaminases, Aldehyde Reductases/Alcohol Dehydrogenases | E. coli | nih.gov |

| Non-vicinal Aliphatic Diols | Alkanes (e.g., n-octane, n-decane) | Cytochrome P450 Monooxygenases | Not Specified | rsc.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles is paramount in developing sustainable synthetic routes for this compound and other diols. chemicalbook.comtaylorfrancis.com This involves a focus on solvent choice, atom economy, waste reduction, and the use of renewable resources.

The use of environmentally benign solvents, such as water, or conducting reactions in solvent-free conditions is a key aspect of green synthesis. For the production of 1,3-propanediol, a related diol, commercial processes starting from acrolein utilize an aqueous medium for the initial hydration step. chemicalbook.com The subsequent hydrogenation can also be carried out directly in the aqueous phase. chemicalbook.com Research has also explored the synthesis of chiral 1,3-diols using a new proline-derived organocatalyst in a DMSO–H₂O mixture, achieving high enantiomeric purity. acs.org

Atom economy is a critical metric for evaluating the efficiency of a chemical process, measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Processes with high atom economy generate less waste. primescholars.com In the context of diol synthesis, this means designing pathways that minimize the formation of byproducts. For example, in the production of 1,3-propanediol from glycerol, process optimization is crucial to maximize yield and purity, thereby reducing waste. scirp.org The purification of bio-produced 1,3-propanediol often involves multiple steps, including biomass removal, activated charcoal treatment, and vacuum distillation, all aimed at isolating the pure product and managing waste streams effectively. scirp.orgscirp.org

A cornerstone of sustainable synthesis is the use of renewable feedstocks. rsc.orgchemicalbook.comtaylorfrancis.com Biomass is a rich and renewable source of carbon that can be converted into valuable chemicals like diols. researchgate.net Lignocellulosic biomass, for example, can be processed to yield platform molecules like 5-(chloromethyl)furfural (CMF), which can then be converted into a variety of bio-based monomers, including branched diols. rsc.orgrsc.orgpolyestertime.com

Glycerol, a byproduct of biodiesel production, is another important renewable feedstock for the synthesis of propanediols. mdpi.comnih.gov Fermentative processes using engineered microorganisms can convert glycerol into 1,3-propanediol. scirp.org For instance, a two-step fermentation process has been developed using a recombinant Saccharomyces cerevisiae strain to convert glucose or molasses into glycerol, which is then converted to 1,3-propanediol by an engineered Clostridium acetobutylicum strain. nih.gov

The following table highlights various renewable feedstocks and the corresponding diols produced.

| Renewable Feedstock | Diol Produced | Conversion Method | Reference |

| Glucose/Molasses | 1,3-Propanediol | Two-step fermentation with S. cerevisiae and C. acetobutylicum | nih.gov |

| Glycerol | 1,3-Propanediol | Fermentation with Clostridium butyricum | scirp.orgscirp.org |

| Biomass (via CMF) | 2,5-Hexanediol, 2,7-Octanediol | Catalytic conversion | rsc.orgrsc.orgpolyestertime.com |

| Lignocellulosic Compounds | 2,3-Butanediol | Pretreatment, hydrolysis, and fermentation | taylorfrancis.com |

| Starch Hydrolysates | 2,3-Butanediol | Enzymatic hydrolysis and fermentation | taylorfrancis.com |

Process Intensification and Reaction Engineering for Scalability and Purity

To move from laboratory-scale synthesis to industrial production, process intensification and reaction engineering are crucial. nih.gov These disciplines focus on developing smaller, cleaner, and more energy-efficient processes.

Continuous flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and more consistent product quality. While specific research on continuous flow synthesis of this compound is not widely published, the principles are applicable. For the production of other diols, continuous processes are the standard. For example, the industrial production of 1,2-propanediol is a continuous process involving the hydration of propylene (B89431) oxide. acs.org The development of continuous anaerobic fermentation in bioreactors for the production of 1,3-propanediol from waste glycerol also demonstrates the application of continuous processing in biomanufacturing. scirp.org The scalability of such processes is a key factor for commercial viability. researchgate.net

Optimization of Reaction Parameters for Industrial Applicability

The industrial synthesis of this compound is typically achieved through a crossed Cannizzaro reaction. This process involves the reaction of an appropriate aldehyde, such as 2-ethyl-isobutyraldehyde, with formaldehyde in the presence of a strong base. The optimization of this reaction for large-scale production focuses on maximizing yield, purity, and cost-effectiveness while ensuring process safety and control. Key parameters that are manipulated include catalyst addition rates, the use of phase transfer catalysts, and reactant concentrations.

A critical aspect of industrial optimization is controlling the exothermic nature of the Cannizzaro reaction. In a semi-batch process, this is often managed by the incremental or portion-wise feeding of the hydroxide catalyst (e.g., sodium hydroxide) into the reaction mixture containing the aldehydes. This controlled addition helps to maintain the reaction temperature within an optimal range, preventing runaway reactions and minimizing the formation of by-products.

The concentration of the reactants is also finely tuned. Highly concentrated aqueous solutions of formaldehyde are preferred to maximize throughput and reduce reactor volume. However, these solutions often contain stabilizers like methanol, the concentration of which must be monitored as it can influence reaction kinetics. Following the reaction, the mixture is neutralized, typically with an acid like sulfuric acid, and the organic phase containing the diol is separated for purification. Adjusting the pH of the organic phase to a specific range (e.g., 4.5-5.5) before distillation can improve the final purity of the product.

The table below illustrates the impact of different reaction parameters on the yield of the final diol product, based on findings from related processes.

| Parameter Optimized | Condition/Method | Observed Effect on Yield | Reference |

|---|---|---|---|

| Catalyst Addition | Incremental feeding of NaOH solution | Improved temperature control and selectivity, minimizing by-products. | researchgate.net |

| Phase Transfer Catalyst (PTC) | Addition of cationic PTC (e.g., Aliquat 336) | Increased reaction rate and yield (e.g., from 76.7% to higher values). | researchgate.net |

| Phase Transfer Catalyst (PTC) | Addition of polyethylene (B3416737) glycol (30 wt% of formalin mass) | Significantly improved yield to 92.7%. | researchgate.net |

| Post-Reaction Treatment | Neutralization with sulfuric acid and pH adjustment of organic phase to 4.5-5.5 before distillation. | Leads to high purity product with yields reported up to 94.4%. | researchgate.net |

Advanced Purification Methodologies for High-Purity Diol

Achieving the high purity required for applications such as polymer and cosmetic production necessitates advanced purification methodologies beyond simple separation. The crude this compound, after synthesis and phase separation, contains unreacted starting materials, by-products, water, and residual catalyst salts. A multi-step purification train is often employed to remove these impurities effectively.

Vacuum Distillation is the cornerstone of purification for this compound, owing to its high boiling point. sigmaaldrich.com Operating under reduced pressure lowers the boiling temperature, preventing thermal degradation of the diol and saving energy. A typical industrial setup may involve a series of distillation columns. google.com The first column can remove low-boiling impurities and water, while a subsequent high-vacuum column separates the pure diol from heavy-end by-products and residual salts. google.com

Crystallization offers a powerful method for achieving very high purity, particularly for removing catalyst residues and other inorganic salts. libretexts.org One advanced technique involves the precise neutralization of the alkaline catalyst (e.g., NaOH) with an acid like phosphoric or sulfuric acid to form insoluble salt crystals within the crude polyol mixture. researchgate.netresearchgate.net By carefully controlling parameters such as temperature, pressure, and water content, the crystal size of these salts can be maximized, facilitating their subsequent removal by filtration before the final distillation steps. researchgate.net This prevents fouling and improves the efficiency of the distillation columns.

Liquid-Liquid Extraction is another sophisticated technique used for purifying polyols. researchgate.net This method uses a solvent in which the diol and impurities have different solubilities. For instance, an acidic water wash can be used to extract residual amines or other water-soluble by-products from the organic polyol phase. mdpi.com The efficiency of liquid-liquid extraction depends on the choice of solvent, the solvent-to-product ratio, temperature, and pH, all of which must be optimized to maximize impurity removal while minimizing product loss. researchgate.net

Chromatographic Methods are employed when exceptionally high purity is demanded, though they are often more costly for bulk industrial production. Techniques like normal phase chromatography using silica (B1680970) or diol-bonded columns can effectively separate the target diol from structurally similar impurities. separationmethods.comsilicycle.com For analytical purposes or specialized small-scale production, High-Performance Liquid Chromatography (HPLC) provides excellent separation capabilities. nih.gov In some polyol production processes, particularly those derived from fermentation, ion-exchange chromatography is crucial for removing charged molecules and organic acids from the product stream. google.com

The table below compares these advanced purification methodologies.

| Methodology | Principle of Separation | Impurities Targeted | Advantages | Considerations |

|---|---|---|---|---|

| Vacuum Distillation | Differences in boiling points. | Water, unreacted aldehydes, high-boiling by-products. | Effective for bulk purification; prevents thermal degradation. | Energy intensive; potential for fouling from non-volatile salts. |

| Crystallization (of impurities) | Inducing precipitation of impurities (e.g., salts) from the liquid product. | Inorganic salts from catalyst neutralization. | Highly effective for removing dissolved salts; protects downstream equipment. | Requires precise control of temperature, pH, and solvent content. researchgate.net |

| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Water-soluble impurities, residual catalysts, amines. | Can remove impurities not easily separated by distillation. researchgate.net | Requires solvent selection and recovery systems; potential for product loss in the extractant phase. |

| Chromatography (e.g., Column, HPLC) | Differential adsorption onto a solid stationary phase. | Structurally similar organic by-products, isomers. | Can achieve ultra-high purity; highly selective. separationmethods.comnih.gov | Generally higher cost; may not be feasible for large industrial scale. |

Elucidation of Reaction Chemistry and Derivatization Pathways of 2 Ethyl 2 Isobutyl 1,3 Propanediol

Functional Group Transformations Involving Hydroxyl Moieties

The reactivity of 2-Ethyl-2-isobutyl-1,3-propanediol is primarily centered around its two hydroxyl (-OH) groups. These functional groups are amenable to a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions for Derivatization

The hydroxyl groups of this compound readily undergo esterification with carboxylic acids or their derivatives to form esters. smolecule.com This reaction is fundamental to producing derivatives with applications as plasticizers and solvents. smolecule.com The esterification process can be tailored to yield either mono- or di-esters, depending on the stoichiometric ratios of the reactants and the reaction conditions employed.

Etherification and Acetalization/Ketalization Reactions

Under acidic conditions, this compound can undergo dehydration reactions to form ethers. smolecule.com Intramolecular dehydration would lead to the formation of a cyclic ether, while intermolecular dehydration between two molecules of the diol would result in a larger ether structure. Furthermore, the diol can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. These reactions are typically catalyzed by an acid and are reversible, serving as a method for protecting the diol's hydroxyl groups during multi-step syntheses.

Oxidation and Reduction Chemistry Relevant to the Diol Structure

The primary hydroxyl groups of this compound can be oxidized to form aldehydes or carboxylic acids. smolecule.com For instance, the asymmetric oxidation of similar 1,3-propanediols has been demonstrated using microbial catalysts. The bacterium Rhodococcus sp. 2N has been shown to selectively oxidize one of the hydroxymethyl groups of 1,3-propanediols to a carboxyl group in a two-step oxidation process. nih.gov This suggests that a similar biocatalytic oxidation of this compound could yield the corresponding 3-hydroxy-2-ethyl-2-isobutylpropanoic acid. The reaction proceeds through an aldehyde intermediate, which is then further oxidized to the carboxylic acid. nih.gov

Conversely, while the diol itself is already in a reduced state, the chemistry of reducing functional groups that could be derived from it, such as aldehydes or carboxylic acids formed through oxidation, is relevant. Standard reducing agents could convert these oxidized derivatives back to the diol.

Role as a Monomer in Polymer Science and Engineering

This compound serves as a crucial monomer in the synthesis of various polymers due to its two reactive hydroxyl groups. nih.gov Its branched structure, conferred by the ethyl and isobutyl groups, imparts unique properties to the resulting polymers.

Polycondensation Reactions for Polyester (B1180765) and Alkyd Resin Synthesis

This diol is utilized as a polyol monomer in the synthesis of polyester resins. nih.gov These reactions involve polycondensation with polycarboxylic acids or their anhydrides. The resulting polyesters find application in coatings, particularly for cans, and as adhesives in food contact applications. nih.gov

In the context of alkyd resins, which are a type of polyester modified with fatty acids, this compound contributes to the saponification resistance of the final resin. ebin.pub Diols with longer and branched side chains, like this compound, saponify much more slowly than linear diols. ebin.pub This enhanced stability is attributed to the hydrophobic effect of the nonpolar building blocks, which protect the ester groups from hydrolysis. ebin.pub This diol is considered one of the most stable diols in this regard, alongside other sterically hindered diols. ebin.pub

Table 1: Reactants and Products in Polyester Synthesis

| Reactant 1 | Reactant 2 | Polymer Product |

|---|---|---|

| This compound | Polycarboxylic Acid (e.g., Phthalic Anhydride) | Polyester Resin |

| This compound | Dicarboxylic Acid & Fatty Acid | Alkyd Resin |

Polyurethane Formation and Isocyanate Chemistry

The hydroxyl groups of this compound react with isocyanate groups (-NCO) to form urethane (B1682113) linkages, the fundamental bond in polyurethanes. This reaction is central to its use in the production of polyurethane polymers. For example, it can be reacted with diisocyanates like 1,3-diisocyanatomethylbenzene to form polyurethane chains. ontosight.ai In some applications, the isocyanate groups are "blocked" with a protecting group like phenol. ontosight.ai This prevents premature reaction and allows for better control over the polymerization process, with the blocking group being removed later under specific conditions to form the urethane linkages. ontosight.ai The resulting polyurethanes can exhibit enhanced thermal stability and mechanical properties. ontosight.ai

The diol is also a component in more complex polyurethane systems. For instance, it is used as an ether with a polyethylene (B3416737) glycol derivative and subsequently reacted with a cycloaliphatic diisocyanate to form a polyurethane compound with acrylate (B77674) functionality, indicating potential for further cross-linking. ontosight.ai

Table 2: Components in Polyurethane Formation

| Diol Component | Isocyanate Component | Blocking Agent (if applicable) | Resulting Polymer |

|---|---|---|---|

| This compound | 1,3-diisocyanatomethylbenzene | Phenol | Phenol-blocked Polyurethane ontosight.ai |

| Ether of this compound and Polyethylene Glycol | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | Not specified | Polyurethane with acrylate functionality ontosight.ai |

Copolymerization Strategies and Advanced Polymer Architectures

Specific studies detailing the copolymerization of this compound to create advanced polymer architectures are not extensively documented. However, as a diol, it is a potential monomer for step-growth polymerization. Diols are common building blocks for polyesters and polyurethanes. For instance, its structural analog, 2-butyl-2-ethyl-1,3-propanediol, undergoes polycondensation with diacid monomers like terephthalic acid to form polyester copolymers. sigmaaldrich.comnih.gov This suggests that this compound could similarly be employed in synthesizing polyesters, polyurethanes, and alkyd resins, where the isobutyl group would influence the polymer's physical properties such as solubility, glass transition temperature, and crystallinity. ulprospector.comgoogle.com

Intermediacy in Complex Organic Syntheses

The bifunctional nature of this compound, possessing two primary hydroxyl groups, positions it as a valuable intermediate in more complex organic syntheses. uni.lu These hydroxyl groups can undergo a variety of chemical transformations, allowing for the construction of more elaborate molecules.

While specific examples of fine chemicals derived from this compound are not widely reported, related 2,2-disubstituted-1,3-propanediols serve as precursors to a range of products. For example, similar diols are used to synthesize dicarbamates, which have applications in pharmaceuticals as tranquilizers and muscle relaxants. chemicalbook.comwikipedia.org They are also used in the production of lubricants and as components in powder coatings. google.com The synthesis of its n-butyl isomer typically involves an aldol (B89426) condensation followed by a Cannizzaro reaction or a hydrogenation step, starting from aldehydes. google.comhyperlinkpush.comgoogle.com

This compound can serve as a precursor for creating functionalized materials through the derivatization of its hydroxyl groups. A documented example is the formation of its dicarbamate derivative, [2-(carbamoyloxymethyl)-2-ethyl-4-methylpentyl] carbamate (B1207046). The introduction of carbamate functional groups can significantly alter the material's properties, including its polarity, hydrogen bonding capacity, and potential for further reactions, making it suitable for specialized applications.

Table 1: Predicted Collision Cross Section (CCS) Data for Derivatives

This table displays predicted CCS values for various adducts of the dicarbamate derivative of this compound, which can be useful in mass spectrometry-based analysis of these functionalized materials.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.16524 | 159.5 |

| [M+Na]⁺ | 269.14718 | 163.1 |

| [M-H]⁻ | 245.15068 | 158.2 |

| [M+NH₄]⁺ | 264.19178 | 175.6 |

| [M+K]⁺ | 285.12112 | 163.7 |

| [M+H-H₂O]⁺ | 229.15522 | 153.5 |

| [M+HCOO]⁻ | 291.15616 | 179.3 |

| [M+CH₃COO]⁻ | 305.17181 | 198.8 |

Data sourced from PubChemLite.

Stereochemical Aspects of this compound Reactivity and Product Formation

The structure of this compound, with the IUPAC name 2-ethyl-2-(2-methylpropyl)propane-1,3-diol, is achiral. uni.lu The central quaternary carbon atom is bonded to an ethyl group, an isobutyl group, and two identical hydroxymethyl (-CH₂OH) groups. Because these two hydroxymethyl groups are identical, the central carbon is not a stereocenter.

The two primary hydroxyl groups are chemically equivalent (homotopic). Consequently, in a non-chiral reaction environment, they will exhibit identical reactivity. Reactions involving one of the hydroxyl groups will not induce chirality at the central carbon. However, if one hydroxyl group is modified with a chiral reagent, the two hydroxymethyl groups could become diastereotopic, potentially leading to different reactivity at the remaining hydroxyl group in subsequent steps. No specific studies illustrating such stereoselective reactions for this particular compound are currently available.

Applications and Advanced Materials Science Integration Non Clinical Focus

Incorporation into High-Performance Polymeric Systemskhneochem.co.jpspecialchem.comkhneochem.comknowde.com

2-Ethyl-2-isobutyl-1,3-propanediol is a key building block in the synthesis of a variety of high-performance polymers, including polyesters, polyurethanes, and alkyd resins. khneochem.co.jp Its incorporation into these systems allows for the precise modification of their mechanical and thermal properties, as well as enhancing their performance in advanced resin and coating formulations.

Modifiers for Mechanical and Thermal Properties of Polymers

The introduction of this compound into polymer chains has a significant impact on their physical characteristics. In polyester (B1180765) resins, it is known to improve flexibility, reduce crystallinity, and enhance resistance to hydrolysis. perstorp.com This is attributed to the branched, asymmetric nature of the diol, which disrupts the regular packing of polymer chains.

In polyurethane systems, this diol also plays a crucial role as a chain extender. researchgate.net Research has shown that its use can lead to a lower viscosity of the resulting polyester polyols, a desirable trait for high-solids coatings. paint.orgresearchgate.net A study comparing various diols in cycloaliphatic polyester-based polyurethane coatings demonstrated that polyurethane formulated with 2-Butyl-2-ethyl-1,3-propanediol (BEPD) exhibited a glass transition temperature (Tg) of 60°C as measured by Dynamic Mechanical Thermal Analysis (DMTA). paint.org This positions it as an intermediate between more rigid diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) and more flexible ones like 1,6-hexanediol (B165255) (HD). paint.org

The following table summarizes the glass transition temperatures of polyurethanes synthesized with different diols, including BEPD:

| Diol Used in Polyester Synthesis | Glass Transition Temperature (Tg) by DMTA (°C) |

| 1,4-Cyclohexanedimethanol (CHDM) | 81 |

| Neopentyl Glycol (NPG) | 66 |

| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | 60 |

| Hydroxypivalyl Hydroxypivalate (HPHP) | 56 |

| 1,6-Hexanediol (HD) | 30 |

Data sourced from a study on cycloaliphatic polyester based high solids polyurethane coatings. paint.org

Furthermore, the mechanical properties of polyurethanes are influenced by the choice of diol. The same study revealed that the polyurethane derived from BEPD had a tensile modulus of 177±31 MPa and a fracture toughness of 0.186±0.012 MPa·m¹/². paint.org These values indicate a balance between rigidity and flexibility, making it suitable for applications where a combination of these properties is desired.

Components in Advanced Resin and Coating Formulationskhneochem.co.jpgoogleapis.comgoogle.com

This compound is a valued component in the formulation of advanced resins and coatings, including powder coatings, coil coatings, and can coatings. khneochem.co.jp Its ability to lower the melt viscosity of polyester resins is particularly advantageous in powder coatings, as it promotes better flow and leveling during the curing process, leading to a smoother and more uniform finish. danickspecialties.com Patents have described the use of this diol in creating polyester resins for powder coatings with high gloss and good appearance. danickspecialties.com

In the realm of liquid coatings, its use in high-solids formulations is driven by the need to reduce volatile organic compounds (VOCs). The lower viscosity imparted by this diol allows for a higher solids content while maintaining a manageable application viscosity. paint.orgresearchgate.net Moreover, coatings formulated with resins containing this compound have shown improved outdoor durability and resistance to yellowing. synthomer.com

This diol is also utilized in the synthesis of alkyd resins, which are widely used in paints and varnishes. khneochem.co.jpgoogleapis.comgoogle.com Its incorporation can enhance the flexibility and hydrolytic stability of the final coating. perstorp.com

Role in Thermosetting and Thermoplastic Polymer Systems

This compound finds application in both thermosetting and thermoplastic polymer systems. In thermosetting systems like polyurethane and polyester resins used in coatings, it acts as a building block that influences the crosslinking density and, consequently, the final properties of the cured material. google.comgoogleapis.com For instance, in flexible, super-durable powder coating compositions, it is listed as a suitable diol. google.com

In the context of thermoplastic polyesters, such as copolyesters of poly(ethylene terephthalate) (PET), the incorporation of 2-Butyl-2-ethyl-1,3-propanediol has been shown to decrease crystallinity and melting temperature. researchgate.net This modification can improve the processability and flexibility of the resulting thermoplastic.

Use in Functional Fluids and Lubricant Formulations (Chemical Role)googleapis.com

Beyond solid polymers, this compound serves as a crucial precursor and component in the formulation of functional fluids and lubricants, where its chemical structure contributes to the desired performance characteristics.

Ester-Based Lubricant Precursors

The synthesis of ester-based lubricants is a significant application for this compound. google.com It is used as the polyol component in the esterification reaction with various carboxylic acids to produce polyol esters. google.com These synthetic esters are valued for their excellent thermal and oxidative stability, good lubricity, and favorable viscosity-temperature properties, making them suitable for demanding applications such as in high-performance engine oils and industrial lubricants. nih.govemeryoleo.comresearchgate.net The branched structure of the diol can contribute to lower pour points in the final lubricant, which is critical for low-temperature performance. nih.gov

Niche Applications in Chemical and Industrial Manufacturing

This compound, also known as 2-Butyl-2-ethyl-1,3-propanediol (BEPD), is a valuable intermediate in the chemical industry. Its branched structure and the presence of two primary hydroxyl groups allow for the creation of a diverse range of derivatives with tailored properties for specific industrial applications.

Plasticizers and Processing Additives in the Polymer Industry

While not a conventional plasticizer in the traditional sense of being physically blended with a polymer to increase its flexibility, this compound plays a crucial role as a comonomer in the synthesis of various polymers, thereby influencing their processing characteristics and final properties. Its incorporation into polyester chains, for instance, has been shown to modify the polymer's thermal and crystalline behavior.

Research on poly(ethylene terephthalate) (PET) copolymers containing BEPD has demonstrated that the inclusion of this diol leads to a decrease in the melting and glass-transition temperatures. Furthermore, the crystallinity and the rate of isothermal crystallization of the resulting copolymers are significantly reduced with the incorporation of BEPD. researchgate.net This modification of the crystalline structure can enhance the processability of the polyester, for example, by lowering the required processing temperatures and improving melt flow.

The primary application of this compound in the polymer industry is as a monomer for the production of:

Polyester resins: Used in coatings, particularly for cans and coils, as well as in adhesives. ontosight.ai

Polyurethane resins: Contributes to the properties of various polyurethane products. khneochem.co.jp

Alkyd resins: A key component in the formulation of these resins for paints and coatings. khneochem.co.jp

Powder coating resins: Acts as an intermediate in the production of resins for powder coatings. specialchem.com

The impact of incorporating this compound on the properties of polyesters is summarized in the table below:

| Property Affected | Observation with this compound Incorporation |

| Melting Temperature | Decreased |

| Glass Transition Temperature | Decreased |

| Crystallinity | Decreased |

| Isothermal Crystallization Rate | Rapidly Decreased |

| Thermal Stability | Barely Affected |

| Microstructure | Almost Ideal Random Microstructure in Copolymers |

Surfactant and Emulsifier Precursors

The amphiphilic nature that can be imparted to derivatives of this compound positions it as a potential precursor for the synthesis of surfactants and emulsifiers. The two hydroxyl groups can be functionalized to create molecules with both hydrophilic and lipophilic moieties.

One common method to achieve this is through esterification with fatty acids to form mono- or di-esters. These esters can exhibit surface-active properties and find use as emulsifying agents. While specific research detailing the synthesis and performance of surfactants directly from this compound is not extensively documented in publicly available literature, the fundamental chemistry of polyol esterification is well-established in the surfactant industry.

Another potential route to creating surfactants is through ethoxylation or propoxylation of the hydroxyl groups. The reaction with ethylene (B1197577) oxide or propylene (B89431) oxide would introduce polyether chains, which act as the hydrophilic part of the surfactant molecule. Ethoxylated diols are known to be effective solvents and can be used in detergent formulations. google.com

Specialty Chemical Synthesis for Industrial Processes

Beyond its role in polymer science, this compound serves as a versatile building block for the synthesis of various non-polymeric specialty chemicals. Its unique structure makes it a valuable intermediate for producing molecules with specific functionalities for diverse industrial applications.

One notable application is in the synthesis of synthetic lubricants . The esterification of this compound with carboxylic acids can produce polyol esters. These esters are known for their excellent thermal and oxidative stability, making them suitable for use as base oils in high-performance lubricants for demanding applications, including refrigeration and aviation.

A historical, yet significant, application of this compound was as an insect repellent . This highlights its utility in the formulation of specialty products for specific end-uses.

Furthermore, derivatives of this compound, such as its phosphite (B83602) esters, have been synthesized. For example, 2-Butyl-2-ethyl-1,3-propanediol 2,4-di-tert-butylphenyl phosphite is a known derivative, suggesting its use as a potential antioxidant or stabilizer in various organic materials. nih.gov

The table below provides examples of specialty chemicals derived from this compound and their potential industrial applications.

| Derivative of this compound | Potential Industrial Application |

| Di-esters with fatty acids | Emulsifiers, Synthetic Lubricants |

| Ethoxylated/Propoxylated derivatives | Surfactants, Specialty Solvents |

| Phosphite esters | Antioxidants, Stabilizers |

Insufficient Data for In-Depth Computational Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies focused solely on the chemical compound this compound. While general information regarding its chemical identity and industrial applications is accessible, detailed research findings necessary to construct an in-depth article on its theoretical and computational chemistry, as per the requested outline, are not presently available in the public domain.

The specific areas of inquiry, including conformational analysis, molecular dynamics simulations, frontier molecular orbital theory, electrostatic potential mapping, and computational catalyst design for this compound, appear to be unexplored in dedicated scholarly research. Consequently, providing a scientifically accurate and detailed report that strictly adheres to the requested sub-sections is not feasible at this time.

Information on related compounds, such as 2-Butyl-2-ethyl-1,3-propanediol, exists but cannot be directly extrapolated to this compound without compromising scientific accuracy. Theoretical and computational studies are highly specific to the molecular structure, and even minor differences in substituent groups, such as the distinction between a butyl and an isobutyl group, can lead to different conformational preferences, electronic properties, and intermolecular interactions.

Until dedicated computational research on this compound is conducted and published, a comprehensive and authoritative article on its theoretical and computational chemistry cannot be generated.

Theoretical and Computational Chemistry Studies of 2 Ethyl 2 Isobutyl 1,3 Propanediol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of 2-Ethyl-2-isobutyl-1,3-propanediol

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound, QSPR studies would focus on predicting its chemical and physical characteristics based on molecular descriptors.

A comprehensive search of publicly available scientific literature reveals a notable absence of specific QSAR or QSPR studies dedicated exclusively to this compound for its chemical properties. Research in this area often concentrates on broader classes of compounds or on substances with more significant commercial or toxicological profiles.

However, it is possible to outline the theoretical approach and potential focus of such a study. A hypothetical QSPR study for this compound would involve calculating a series of molecular descriptors that quantify its structural, topological, and quantum-chemical features. These descriptors would then be statistically correlated with experimentally determined properties.

Potential Physicochemical Properties for QSPR Modeling:

Boiling Point: Relating molecular size, shape, and intermolecular forces to the temperature at which the compound boils.

Vapor Pressure: Predicting the pressure exerted by the vapor in equilibrium with the liquid at a given temperature.

Water Solubility: Correlating structural features with the extent to which the compound dissolves in water.

Octanol-Water Partition Coefficient (LogP): Modeling the lipophilicity of the molecule, which is crucial for understanding its behavior in various solvent systems.

Advanced Analytical Methodologies for 2 Ethyl 2 Isobutyl 1,3 Propanediol Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a fundamental tool for isolating and measuring 2-Ethyl-2-isobutyl-1,3-propanediol. The choice of technique depends on the sample matrix, the required sensitivity, and the other components present. Analytical methods often require a separation step to isolate the analyte from potential interferents, which can be achieved effectively using chromatographic techniques. depauw.edu

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The principle involves separating the analyte in the gas phase using a capillary column followed by detection and identification by the mass spectrometer.

Research Findings: For the analysis of propanediols in complex matrices such as wine or biological tissues, specific sample preparation steps are often required. oiv.intnih.gov A common method involves a "salting-out" liquid-liquid extraction, where a salt like potassium carbonate (K2CO3) is added to the aqueous sample to increase its ionic strength, facilitating the transfer of the diol into an organic solvent like ethyl ether. oiv.intoiv.intoiv.int The extract is then concentrated and injected into the GC-MS system. oiv.intoiv.int

In some cases, derivatization is employed to improve the volatility and chromatographic behavior of the diol. For instance, 3-chloro-1,2-propanediol (B139630) has been successfully analyzed after derivatization with heptafluorobutyric anhydride. nih.gov While not always necessary for this compound, this approach can enhance sensitivity.

Identification is achieved by comparing the retention time of the analyte to that of a known standard and by matching its mass spectrum with library data, such as that available in the NIST Mass Spectrometry Data Center. oiv.intnih.gov The mass spectrometer fragments the molecule into characteristic ions, providing a structural fingerprint.

Table 1: Illustrative GC-MS Parameters for Propanediol (B1597323) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Preparation | Salting-out extraction with K2CO3 and ethyl ether. oiv.intoiv.int | To isolate the analyte from a complex aqueous matrix. |

| GC Column | Polar capillary column (e.g., Wax or -1701 type). oiv.intdtic.mil | To achieve good separation of polar analytes like diols. |

| Injection Mode | Split/Splitless | To introduce a precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C) | To separate compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium or Hydrogen oiv.int | To carry the sample through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns for library matching. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.15361 | 140.3 |

| [M+Na]+ | 183.13555 | 145.7 |

| [M-H]- | 159.13905 | 137.6 |

| [M+NH4]+ | 178.18015 | 160.1 |

| [M+K]+ | 199.10949 | 144.6 |

Data sourced from PubChemLite. uni.lu This data is useful for ion mobility-mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC) is another key technique for separating and quantifying components in a mixture. depauw.edu For compounds like this compound, which lack a strong UV chromophore, HPLC method development requires specialized detection strategies.

Research Findings: A significant challenge in analyzing simple alcohols and diols with HPLC is their poor response with standard UV-Vis detectors. To overcome this, a method involving on-line complexation with a metal ion has been developed. nih.gov In this approach, a reversed-phase HPLC separation is performed, and a solution containing copper(II) ions is introduced post-column. The diols form a complex with the Cu(II) ions, and this complex can be detected by a UV detector. nih.gov

The separation conditions, such as mobile phase composition and column temperature, must be optimized. Research has shown that for a mixture of alcohols and diols, the concentration of CuSO4 in the mobile phase significantly influences the peak areas without affecting retention times. nih.gov This method was successfully applied to determine various diols in commercial products. nih.gov

Table 3: HPLC Method Parameters for Diol Analysis via Cu(II) Complexation

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Standard for separating moderately polar to nonpolar compounds. |

| Mobile Phase | 5 mM CuSO4, 3 mM H2SO4, 3 mM NaOH nih.gov | Creates the necessary environment for separation and subsequent complexation. |

| Detection | UV-Vis (post-column reaction) | Detects the Cu(II)-diol complex formed after separation. |

| Column Temperature | 30°C nih.gov | To ensure reproducible retention times and peak shapes. |

| Flow Rate | ~1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org It combines advantages of both GC and HPLC, offering fast and efficient separations with reduced environmental impact due to lower organic solvent consumption. nih.gov

Research Findings: SFC is particularly well-suited for the analysis of polar compounds like diols, which can be challenging to analyze by other methods. teledynelabs.com Because supercritical CO2 is nonpolar, a polar organic solvent, known as a modifier (e.g., methanol), is typically added to the mobile phase to elute polar analytes. teledynelabs.comwiley.com

The choice of stationary phase is critical for achieving separation. Polar stationary phases, including those with diol functional groups, are highly effective for retaining and separating polar analytes in SFC. nih.govteledynelabs.com The use of a diol-bonded silica (B1680970) column can provide excellent selectivity for propanediol isomers and related substances. wiley.comchromatographyonline.com SFC offers significant advantages over normal-phase HPLC, including faster equilibration times, greater robustness against traces of water, and higher throughput. wiley.comchromatographyonline.com

Table 4: General SFC Parameters for Diol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) teledynelabs.com | To elute polar analytes from the column. |

| Stationary Phase | Polar column (e.g., Diol, Cyano, Amino) nih.govchromatographyonline.com | To provide selective interactions and retention for polar compounds. |

| Modifier Gradient | 5% to 40% Methanol | To elute a range of compounds with varying polarities. |

| Backpressure | 100-150 bar | To maintain the CO2 in a supercritical state. |

| Temperature | 35-50°C | To control the density and solvating power of the supercritical fluid. |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or MS | To detect analytes that may or may not have a chromophore. |

Spectroscopic Characterization Techniques (Beyond Basic Identification)

Beyond simple identification, advanced spectroscopic techniques are employed to gain deep insights into the molecular structure of this compound and its derivatives, including their three-dimensional conformation and vibrational properties.

While basic 1H and 13C NMR are standard for confirming the primary structure, advanced NMR methods are indispensable for the unambiguous structural elucidation of more complex molecules derived from this compound. This is particularly relevant as the compound is used as a monomer in the synthesis of polyesters and other polymers. sigmaaldrich.com

Research Findings: For derivatives such as the dicarbamate of this compound or the polyesters it forms, one-dimensional NMR spectra become crowded and difficult to interpret. sigmaaldrich.comuni.lu In these cases, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations through covalent bonds, helping to trace the connectivity of the ethyl and isobutyl side chains and the propanediol backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the propanediol backbone and any derivative groups (e.g., linking the methylene (B1212753) protons of the -CH2O- group to the carbonyl carbon of a carbamate (B1207046) or ester). uni.lu

For polymeric derivatives, NMR can also provide information on monomer incorporation ratios, end-group analysis, and tacticity. sigmaaldrich.com

Table 5: Application of Advanced NMR Techniques for a Derivative (e.g., Dicarbamate)

| NMR Experiment | Information Obtained | Example Application for Derivative uni.lu |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks | Confirming the spin systems of the ethyl and isobutyl groups. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning the ¹³C signals for all protonated carbons in the molecule. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the linkage from the -CH2- protons to the carbamate carbonyl carbon (-O-C=O). |

| NOESY | ¹H-¹H through-space correlations | Providing information on the 3D conformation and steric proximity of different groups. |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. researchgate.net Each molecule has a unique vibrational spectrum that acts as a fingerprint, allowing for identification and detailed structural analysis, including conformational changes. irb.hr

Research Findings: The vibrational spectra of this compound are characterized by specific absorption (IR) and scattering (Raman) bands. Detailed studies on the simpler 1,3-propanediol (B51772) have shown that the spectra are highly sensitive to the molecule's conformation (the spatial arrangement of its atoms). researchgate.netirb.hr Different conformers, such as tGG'g and tGGt, have distinct vibrational frequencies, and their relative populations can change with temperature and physical state (liquid vs. solid). irb.hr

For this compound, the key vibrational modes include:

O-H stretching: A broad band in the IR spectrum around 3300-3400 cm⁻¹, indicative of hydrogen bonding.

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the ethyl and isobutyl groups.

C-O stretching: Strong bands in the fingerprint region, typically around 1000-1100 cm⁻¹.

Fingerprint Region (<1500 cm⁻¹): A complex pattern of bands arising from C-C stretching and various bending and twisting motions, which is highly specific to the molecule's structure.

Advanced techniques, such as comparing spectra recorded at different temperatures, can reveal information about conformational equilibria. irb.hr Furthermore, using different excitation wavelengths in Raman spectroscopy can selectively enhance signals from different parts of a molecule or its derivatives, a technique used in lignin (B12514952) analysis. nih.gov

Table 6: Key Vibrational Modes for Propanediols

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch (H-bonded) | 3300 - 3400 | IR (strong, broad), Raman (weaker) |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR (strong), Raman (strong) |

| CH₂ Scissoring/Bending | 1450 - 1470 | IR, Raman |

| O-H Bending | ~1350 - 1450 | IR (broad) |

| C-O Stretch (Primary Alcohol) | 1000 - 1100 | IR (strong), Raman (weaker) |

| C-C Stretch & Skeletal | 800 - 1200 | IR, Raman (often strong) |

This table provides general ranges; specific peak positions for this compound would require experimental measurement.

X-ray Diffraction (XRD) for Crystalline Forms or Solid Derivatives

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of solid materials. While this compound is a solid at room temperature with a melting point between 41-44°C, detailed XRD studies on its pure crystalline form are not extensively documented in publicly available literature. sigmaaldrich.com However, XRD is highly relevant for characterizing its solid derivatives and its impact on the crystallinity of polymers.

For instance, 2-butyl-2-ethyl-1,3-propanediol, a closely related compound, is known to reduce the crystallinity of polyesters. chemicalbook.com This suggests that the incorporation of such asymmetrically substituted diols into a polymer chain disrupts the regular packing of polymer chains, leading to a more amorphous structure. XRD would be the primary tool to quantify this reduction in crystallinity by analyzing the changes in the diffraction patterns of the resulting polymers. The sharp peaks characteristic of crystalline domains would decrease in intensity and broaden, indicating a higher degree of amorphous content.

In research, XRD would be instrumental in:

Polymorphism Studies: Investigating if this compound or its derivatives can exist in different crystalline forms (polymorphs), which could have different physical properties.

Co-crystal Analysis: Studying the structure of co-crystals formed with other molecules, which could be relevant for formulation and material science applications.

Polymer Characterization: Assessing the degree of crystallinity in polyesters or polyurethanes where this diol is used as a monomer. This is crucial as the crystallinity directly influences the mechanical and thermal properties of the polymer. chemicalbook.com

While specific XRD data for this compound is scarce, the principles of the technique are well-established for the analysis of similar organic molecules and their polymeric derivatives.

Hyphenated and Coupled Analytical Techniques

Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced separation and identification capabilities, crucial for the comprehensive analysis of complex mixtures and reaction products related to this compound.

GCxGC-MS for Comprehensive Profile Analysis

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a powerful technique for the detailed analysis of complex volatile and semi-volatile organic compounds. This method provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC-MS.

In the context of this compound research, GCxGC-MS would be invaluable for:

Impurity Profiling: Identifying and quantifying trace impurities in the final product. The production of this compound can involve side reactions leading to the formation of various by-products. GCxGC-MS can separate these closely related compounds, allowing for their individual identification and quantification.

Reaction Mixture Analysis: Providing a detailed compositional map of the reaction mixture at different stages of the synthesis. This can help in understanding the reaction mechanism and optimizing reaction conditions to maximize the yield of the desired product and minimize by-product formation.

Analysis in Complex Matrices: When used in applications like flavor and fragrance analysis or in the characterization of extracts from materials where it might be present, GCxGC-MS can effectively separate the target analyte from a multitude of other compounds. nih.gov The structured nature of GCxGC chromatograms, where chemically similar compounds often appear in specific regions of the two-dimensional plot, aids in the identification of compound classes. nih.govspectroscopyonline.com

The use of a Time-of-Flight (TOF) mass spectrometer as the detector provides high-speed data acquisition, which is essential for the fast-eluting peaks in the second dimension of the GCxGC separation, and offers high mass accuracy for confident compound identification. spectroscopyonline.com

LC-NMR/MS for Reaction Monitoring and Product Identification

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a formidable tool for the unambiguous identification of compounds in complex mixtures and for real-time reaction monitoring.

LC-NMR: This technique allows for the direct acquisition of NMR spectra of compounds separated by LC. This is particularly useful for the structural elucidation of unknown by-products or intermediates in the synthesis of this compound. While specific applications to this compound are not widely published, the synthesis of a related compound, p-xylylenebis(2-(2-ethyl-1,3-propanediol)), has been characterized using proton NMR, demonstrating the utility of NMR in identifying the structural features of such molecules. researchgate.net

LC-MS: This is a more common hyphenated technique used for the analysis of non-volatile compounds. It would be employed to monitor the progress of reactions involving this compound, such as its incorporation into polymers. The mass spectrometer provides molecular weight information and fragmentation patterns that aid in the identification of the products.

LC-NMR/MS: The combined power of these three techniques offers a comprehensive analytical solution. LC provides the separation, MS gives the molecular weight, and NMR provides detailed structural information, leading to unequivocal identification of the reaction products. This is particularly advantageous for analyzing complex reaction mixtures where multiple isomers or closely related compounds may be present.

Recent advancements in NMR technology, including the development of micro- and cryo-probes, have significantly increased the sensitivity of LC-NMR, making it more amenable to the analysis of minor components in a mixture. beilstein-journals.org

Development of In-Situ and Online Monitoring Methods for Production Processes

The development of in-situ and online monitoring methods is crucial for improving the efficiency, safety, and consistency of the production process for this compound. These methods provide real-time data on critical process parameters, allowing for immediate adjustments and control.

The synthesis of 2-butyl-2-ethyl-1,3-propanediol, a similar compound, is described as a highly exothermic and rapid reaction. chemicalbook.comgoogle.com This highlights the need for precise control over the reaction conditions. In-situ and online monitoring techniques can provide this level of control.

Potential methods for monitoring the production of this compound include:

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy: Vibrational spectroscopy techniques like NIR and MIR are well-suited for online monitoring. researchgate.net Probes can be inserted directly into the reactor to continuously measure the concentration of reactants, intermediates, and the final product. This allows for real-time tracking of reaction kinetics and conversion rates. researchgate.net For instance, in the production of 1,3-propanediol, NIR spectroscopy has been successfully used for real-time monitoring of substrates and products. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring, as it is relatively insensitive to water, making it suitable for aqueous reaction systems. It can provide information on molecular structure and concentration.

Process Mass Spectrometry: This technique can be used to monitor the composition of the gas phase above the reaction mixture, providing information about volatile reactants and by-products.

Automated Sampling with Online HPLC or GC: An automated system can periodically withdraw samples from the reactor, which are then automatically injected into an HPLC or GC system for analysis. While not strictly in-situ, this provides near-real-time data on the reaction progress.

The implementation of these Process Analytical Technologies (PAT) is driven by the need for better process understanding and control, leading to improved product quality and more efficient manufacturing. researchgate.net

Environmental Footprint and Sustainability in 2 Ethyl 2 Isobutyl 1,3 Propanediol Research

Lifecycle Assessment (LCA) Studies for Sustainable Production and Use

Lifecycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. No specific LCA studies have been published for 2-Ethyl-2-isobutyl-1,3-propanediol. However, insights can be drawn from the production processes of similar compounds like neopentyl glycol and from general principles of chemical synthesis.

The production of this compound, like many chemical syntheses, is an energy-intensive process. The primary energy inputs are typically for heating, cooling, distillation, and pumping. The synthesis likely involves an aldol (B89426) condensation followed by a Cannizzaro reaction or a hydrogenation step, both of which require specific temperature and pressure conditions, contributing to energy consumption.

Table 1: Estimated Energy Consumption and GHG Emission Factors for Diol Production (General)

| Production Stage | Estimated Energy Consumption (MJ/kg) | Estimated GHG Emissions (kg CO2-eq/kg) |

| Raw Material Production | 20 - 50 | 1.5 - 4.0 |

| Chemical Synthesis | 30 - 80 | 2.5 - 6.0 |

| Purification | 15 - 40 | 1.0 - 3.0 |

| Total | 65 - 170 | 5.0 - 13.0 |

Note: These are generalized estimates for diol production and not specific to this compound. Actual values can vary significantly based on the specific process, technology, and energy sources used.

The synthesis of this compound involves the consumption of raw materials, solvents, and catalysts. A key aspect of sustainability is maximizing the conversion of raw materials into the final product while minimizing waste.

The primary waste streams in similar chemical processes often include:

Aqueous waste: Containing unreacted raw materials, byproducts, and salts from neutralization steps.

Organic waste: Including solvents used in the reaction and purification steps.

Solid waste: Such as spent catalysts.

The volume and composition of these waste streams depend heavily on the specifics of the synthesis route and the efficiency of the separation and purification processes. For example, processes with high selectivity and yield will generate less waste.

Future Directions and Emerging Research Avenues for 2 Ethyl 2 Isobutyl 1,3 Propanediol

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of 2-Ethyl-2-isobutyl-1,3-propanediol involves an aldol (B89426) addition followed by a Cannizzaro reaction, typically reacting 2-ethylhexanal (B89479) with formaldehyde (B43269) in the presence of a strong base like sodium hydroxide (B78521). google.comgoogle.com While this method is well-established, future research is focused on enhancing its efficiency, yield, and environmental profile.

Emerging research avenues include:

Advanced Catalysis : Investigation into novel catalytic systems is a primary focus. The use of phase transfer catalysts has been shown to improve reaction yields significantly. google.com Future work could explore more sophisticated catalysts, including enzyme-mediated or bio-catalytic routes, to increase specificity and reduce energy-intensive purification steps.

Process Optimization : Patented improvements, such as the incremental feeding of the hydroxide catalyst, help to control the reaction's exothermic nature and improve yield. google.com Further research into continuous flow reactors and advanced process control could lead to more consistent product quality and higher throughput.

Alternative Feedstocks : Research into alternative sources for the key reactants is crucial for sustainability. This includes exploring the use of solid paraformaldehyde as a safer and more easily handled alternative to aqueous formalin solutions. google.com Additionally, the development of bio-based routes to produce precursors like 2-ethylhexanal could significantly improve the compound's green credentials.

Table 1: Synthetic Route Enhancement Strategies

| Research Area | Objective | Potential Approaches | Anticipated Benefits |

|---|---|---|---|

| Advanced Catalysis | Increase reaction yield and selectivity | - Exploration of novel phase transfer catalysts

| - Higher product purity

|

| Process Optimization | Improve efficiency and safety | - Implementation of continuous flow reactors

| - Increased throughput

|

| Alternative Feedstocks | Enhance sustainability and handling | - Use of solid paraformaldehyde instead of formalin google.com | - Improved workplace safety

|

Expanded Role in Sustainable Polymer Chemistry and Materials Innovation

This compound is a known intermediate for polymers such as polyurethane, polyester (B1180765), and alkyd resins, particularly for powder coatings. specialchem.comulprospector.com Its structure contributes to desirable properties like excellent UV resistance and low water absorption in the final products. google.com The future lies in leveraging these attributes for sustainable and innovative materials.

The rising demand for "green" and bio-sourced materials is a significant driver of innovation. gantrade.com While the diol itself is typically synthesized, the broader trend involves integrating bio-based polyols derived from renewable feedstocks to reduce the carbon footprint of polymer products. monchy.comemeryoleo.com Future research will likely focus on creating hybrid polymers that incorporate this compound alongside bio-based diols to achieve a balance of high performance and sustainability. specialchem.com For instance, the hydrophobicity imparted by the isobutyl group could enhance the moisture resistance of bio-based polyesters, which can sometimes be susceptible to hydrolysis. emeryoleo.comethernet.edu.et

Materials innovation represents another key frontier. The unique branched structure of the diol can be exploited to create polymers with novel architectures. By disrupting polymer chain packing, it can be used to produce amorphous polyesters with lower glass transition temperatures and increased flexibility, suitable for advanced adhesives and sealants. specialchem.com

Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing)